1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide

kinase inhibitor profiling computational target prediction selectivity fingerprint

1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 931657-16-8) is a kinase inhibitor scaffold with ChEMBL20-validated multi-target predictions: DYRK2 (pKi 7.21), DYRK1A (pKi 6.77), CLK1 (pKi 6.49), PIM1 (pKi 5.05). The N1-methyl group locks the 6-oxo tautomeric state, ensuring unambiguous SAR interpretation. The dihydropyridazine core and 4-phenoxyphenyl amide offer distinct hinge-binding geometry for scaffold comparison studies. Ideal for kinase selectivity panel screening, docking workflow validation, and medicinal chemistry SAR expansion. Procure alongside des-methyl analog (CAS 848729-40-8) for direct N1-methylation effect comparison.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 931657-16-8
Cat. No. B2985006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
CAS931657-16-8
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H15N3O3/c1-21-17(22)12-11-16(20-21)18(23)19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,23)
InChIKeyIDXHSOLZXBASDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 931657-16-8): Compound Identity, Structural Class, and Sourcing Baseline


1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 931657-16-8) is a synthetic small-molecule pyridazinone-carboxamide with molecular formula C₁₈H₁₅N₃O₃ and molecular weight 321.34 g/mol [1]. The compound features a 1,6-dihydropyridazine-3-carboxamide core bearing an N1-methyl substituent and a 4-phenoxyphenyl amide side chain. It belongs to the broader class of pyridazinone derivatives that have been explored as kinase inhibitor scaffolds, including c-Met, MEK, and BTK inhibitors [2]. The compound is catalogued in the ZINC database (ZINC000072110327) with computationally predicted binding activities against several kinases [3], and is commercially available from multiple screening-compound suppliers at purities typically ≥95%.

Why 1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Substitution of 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide with a generic pyridazinone or 4-phenoxyphenyl amide analog carries material risk of altered kinase-selectivity profiles and divergent physicochemical behavior. The N1-methyl group on the dihydropyridazine ring locks the tautomeric state of the 6-oxo moiety, distinguishing this compound from its des-methyl counterpart (CAS 848729-40-8), which can exist in multiple tautomeric forms with potentially different hydrogen-bonding patterns and target engagement . Computational predictions from ChEMBL 20 data indicate that this compound exhibits a multi-kinase interaction fingerprint spanning PIM1 (pKi 5.05), DYRK1A (pKi 6.77), CLK1 (pKi 6.49), and DYRK2 (pKi 7.21) that cannot be assumed for close structural analogs lacking systematic profiling [1]. Furthermore, the 4-phenoxyphenyl amide motif, while shared with benzamide-based SPAK inhibitors (e.g., compound 20l), is presented here on a dihydropyridazine scaffold that confers different conformational constraints and electron distribution compared to benzamide or isoxazole carriers, directly impacting kinase binding-site complementarity [2].

Quantitative Differentiation Evidence for 1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 931657-16-8) Versus Closest Analogs


Predicted Kinase Selectivity Fingerprint: Multi-Target Computational Profiling Versus Des-Methyl and Benzamide Analogs

Computational target predictions from the ZINC database (ChEMBL 20-derived) reveal a distinctive multi-kinase interaction profile for this compound that differentiates it from its closest structural analogs. The compound exhibits predicted pKi values of 5.05 (PIM1), 6.77 (DYRK1A), 6.49 (CLK1), and 7.21 (DYRK2), with ligand efficiency values ranging from 0.29 to 0.42 [1]. This profile—particularly the ~10-fold predicted affinity window between PIM1 (pKi 5.05, ~8.9 µM equivalent) and DYRK2 (pKi 7.21, ~62 nM equivalent)—suggests a degree of intra-kinome selectivity that is structurally encoded by the combination of the N1-methyl-6-oxo-dihydropyridazine core and the 4-phenoxyphenyl amide. In contrast, N-(4-phenoxyphenyl)benzamide SPAK inhibitors (e.g., compound 20l with SPAK IC₅₀ = 0.32 µM) represent a distinct chemotype where the benzamide scaffold directs selectivity toward the STE20 kinase family rather than the DYRK/CLK/PIM families [2]. No comparable multi-kinase computational profiling data are publicly available for the des-methyl analog (CAS 848729-40-8), making the predicted selectivity fingerprint of this compound the only available basis for kinase-target prioritization among close analogs.

kinase inhibitor profiling computational target prediction selectivity fingerprint DYRK kinase family

Physicochemical Differentiation: logP, Tautomeric State, and Hydrogen-Bonding Capacity Versus Des-Methyl Analog

The calculated partition coefficient (logP) of 2.66 for this compound places it in a moderately lipophilic range distinct from both more polar pyridazinone analogs and more lipophilic benzamide derivatives [1]. The N1-methyl substitution eliminates the possibility of lactam-lactim tautomerism at the 6-oxo position, fixing the dihydropyridazine ring in a single tautomeric state. This contrasts with the des-methyl analog 6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 848729-40-8), which retains an N1-H that can participate in tautomeric equilibria, potentially altering both the hydrogen-bond donor/acceptor pattern and the electron distribution across the pyridazinone ring . The N1-methyl group also adds steric bulk in a region critical for hinge-region interactions in kinase ATP-binding sites, which may contribute to the selectivity differentiation observed in computational predictions [2]. The compound has zero hydrogen-bond donors (versus one in the des-methyl analog), which impacts both solubility and membrane permeability predictions.

logP tautomerism hydrogen-bond donor count physicochemical profiling

Scaffold-Level Differentiation: Dihydropyridazine Versus Benzamide and Isoxazole Carriers of the 4-Phenoxyphenyl Pharmacophore

The 4-phenoxyphenyl group is a privileged fragment present in multiple kinase inhibitor chemotypes, but the carrier scaffold dictates target selectivity. N-(4-phenoxyphenyl)benzamide derivatives have been optimized as SPAK inhibitors (compound 20l, SPAK IC₅₀ = 0.32 µM) through systematic SAR exploration of the benzamide core [1]. Separately, 4-phenoxyphenyl isoxazoles have been developed as acetyl-CoA carboxylase (ACC) inhibitors [2]. The dihydropyridazine-3-carboxamide scaffold of the target compound represents a third, structurally distinct carrier for this pharmacophore. The dihydropyridazine ring provides two adjacent nitrogen atoms capable of acting as hydrogen-bond acceptors in the kinase hinge region, whereas the benzamide scaffold presents a single amide carbonyl. This difference in hinge-binding geometry is predicted to produce kinase-selectivity profiles divergent from both benzamide and isoxazole series. Within the pyridazinone class, the specific N1-methyl-6-oxo substitution pattern further distinguishes this compound from 4-oxo-1,4-dihydropyridazine-3-carboxamide derivatives (e.g., compound 15b, VEGFR2 IC₅₀ = 0.23 µM) [3], which bear the carbonyl at the 4-position rather than the 6-position.

scaffold hopping 4-phenoxyphenyl pharmacophore kinase inhibitor chemotype structure-activity relationship

Recommended Research Application Scenarios for 1-Methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide (CAS 931657-16-8)


Kinase Selectivity Panel Screening with Focus on DYRK and CLK Family Members

Based on computational predictions showing preferential binding to DYRK2 (pKi 7.21, ~62 nM equivalent), DYRK1A (pKi 6.77, ~170 nM), and CLK1 (pKi 6.49, ~320 nM) over PIM1 (pKi 5.05, ~8.9 µM) [1], this compound is well-suited as a starting point for in vitro kinase selectivity panel screening. The ~10-fold predicted affinity span between DYRK2 and PIM1 provides a measurable selectivity window that can be experimentally validated using commercial kinase assay services (e.g., Eurofins KinaseProfiler or Reaction Biology HotSpot). Procurement of this compound alongside its des-methyl analog (CAS 848729-40-8) would enable a direct comparison of how N1-methylation affects kinase selectivity, given the altered hydrogen-bonding capacity and locked tautomeric state.

Scaffold-Hopping Comparative Studies: Dihydropyridazine Versus Benzamide 4-Phenoxyphenyl Inhibitors

For research groups investigating the impact of scaffold architecture on kinase selectivity within the 4-phenoxyphenyl pharmacophore class, this compound serves as the dihydropyridazine representative in a three-scaffold comparison alongside N-(4-phenoxyphenyl)benzamide SPAK inhibitors (compound 20l, SPAK IC₅₀ = 0.32 µM) [2] and 4-phenoxyphenyl isoxazole ACC inhibitors [3]. The dihydropyridazine core provides two adjacent nitrogen atoms for hinge-region hydrogen bonding, distinct from the single amide carbonyl of the benzamide series, enabling systematic exploration of how hinge-binding geometry redirects kinase-family targeting.

Computational Chemistry and Molecular Docking Model Validation

The availability of ChEMBL 20-derived computational predictions across four kinases (PIM1, DYRK1A, CLK1, DYRK2) with specific pKi values [1] makes this compound a valuable test case for validating molecular docking workflows and scoring functions. Researchers can procure the compound, obtain experimental IC₅₀ values against the predicted targets, and compare experimental versus predicted affinities to calibrate their in silico models. The compound's moderate molecular weight (321.34 g/mol) and favorable logP (2.66) make it experimentally tractable for biochemical assays.

SAR Expansion Around the N1 and Amide Positions of the Dihydropyridazine Core

As a well-defined monomeric building block with a synthetically accessible carboxamide linkage, this compound can serve as a reference standard for medicinal chemistry campaigns exploring substitution at the N1 position (methyl) and the amide aryl group (4-phenoxyphenyl). Procurement of this compound alongside analogs with alternative N1 substituents (e.g., N-benzyl or N-aryl variants) and different amide aryl groups enables systematic SAR studies to map the chemical space determining DYRK/CLK family kinase engagement [1]. The locked tautomeric state at the 6-oxo position ensures that observed SAR trends are attributable to substituent effects rather than tautomeric equilibria.

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